molecular formula C11H16O3 B13953132 2-Methyl-3-(p-tolyloxy)-1,2-propanediol CAS No. 63991-98-0

2-Methyl-3-(p-tolyloxy)-1,2-propanediol

Cat. No.: B13953132
CAS No.: 63991-98-0
M. Wt: 196.24 g/mol
InChI Key: MBJYNNMHFMUBHI-UHFFFAOYSA-N
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Description

2-Methyl-3-(p-tolyloxy)-1,2-propanediol is an organic compound with a complex structure that includes a methyl group, a p-tolyloxy group, and a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol typically involves the reaction of 2-methyl-3-(p-tolyloxy)propionaldehyde with a suitable reducing agent. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which facilitate the reduction of the aldehyde group to a diol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reducing agents but under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(p-tolyloxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.

    Reduction: NaBH4 or LiAlH4 in ethanol or THF.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Methyl-3-(p-tolyloxy)-1,2-propanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(p-tolyloxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diol groups can form hydrogen bonds with active sites, influencing the activity of enzymes or altering receptor binding. This interaction can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(p-tolyloxy)propionaldehyde
  • 2-Methyl-3-(p-tolyloxy)propionic acid
  • 2-Methyl-3-(p-tolyloxy)propanol

Uniqueness

2-Methyl-3-(p-tolyloxy)-1,2-propanediol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound’s diol structure allows for diverse chemical modifications and interactions, making it a versatile molecule for various applications.

Properties

CAS No.

63991-98-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-methyl-3-(4-methylphenoxy)propane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-9-3-5-10(6-4-9)14-8-11(2,13)7-12/h3-6,12-13H,7-8H2,1-2H3

InChI Key

MBJYNNMHFMUBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(C)(CO)O

Origin of Product

United States

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